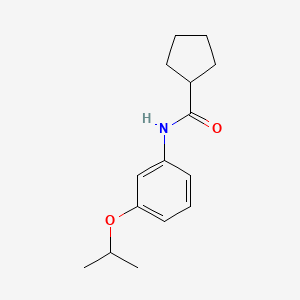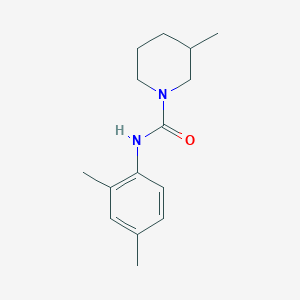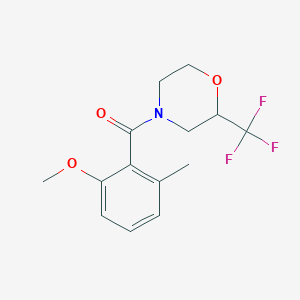![molecular formula C18H18N2O4 B5427242 N-[4-(acetylamino)-3-methylphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5427242.png)
N-[4-(acetylamino)-3-methylphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)-3-methylphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, commonly known as AM-630, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. AM-630 has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
AM-630 acts as a selective antagonist of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. The CB2 receptor plays a crucial role in regulating immune responses and inflammation. AM-630 binds to the CB2 receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of inflammation and other immune responses.
Biochemical and Physiological Effects:
AM-630 has been shown to have a range of biochemical and physiological effects in various disease models. It has been shown to inhibit the release of inflammatory cytokines and chemokines, reduce oxidative stress, and inhibit the growth and metastasis of cancer cells. Additionally, AM-630 has been shown to have analgesic effects in animal models of neuropathic pain.
実験室実験の利点と制限
AM-630 is a potent and selective antagonist of the CB2 receptor, making it an ideal tool for studying the role of the CB2 receptor in various disease models. However, its potency and selectivity may also limit its use in some experiments, as it may not be suitable for studying other cannabinoid receptors or non-cannabinoid targets.
将来の方向性
There are several potential future directions for research on AM-630. One area of interest is its potential therapeutic applications in various types of cancer. Additionally, further research is needed to understand the mechanisms underlying its anti-inflammatory and analgesic effects. Finally, the development of more potent and selective CB2 receptor antagonists may lead to the development of new therapies for a range of diseases.
合成法
The synthesis of AM-630 involves several steps, including the reaction of 4-(acetylamino)-3-methylphenylboronic acid with 1,2-dihydroxybenzene in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid chloride to yield AM-630.
科学的研究の応用
AM-630 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. Additionally, AM-630 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
特性
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-9-13(7-8-14(11)19-12(2)21)20-18(22)17-10-23-15-5-3-4-6-16(15)24-17/h3-9,17H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBFFVUAYAXXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(2-methoxyphenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5427166.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5427177.png)
![N-butyl-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5427185.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-piperidinol](/img/structure/B5427188.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}acetamide](/img/structure/B5427203.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5427207.png)



![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one](/img/structure/B5427255.png)
![N-(3,4-dimethylphenyl)-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinamine](/img/structure/B5427259.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide](/img/structure/B5427264.png)
![2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5427267.png)